ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate
Brand Name: Vulcanchem
CAS No.: 904929-06-2
VCID: VC16555466
InChI: InChI=1S/C12H16N2O2/c1-2-16-11(15)6-9-4-3-8-5-10(13)7-14-12(8)9/h5,7,9H,2-4,6,13H2,1H3
SMILES:
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate

CAS No.: 904929-06-2

Cat. No.: VC16555466

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate - 904929-06-2

Specification

CAS No. 904929-06-2
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate
Standard InChI InChI=1S/C12H16N2O2/c1-2-16-11(15)6-9-4-3-8-5-10(13)7-14-12(8)9/h5,7,9H,2-4,6,13H2,1H3
Standard InChI Key IEMGWBMVQLVHEY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1CCC2=C1N=CC(=C2)N

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, where a pyridine ring is fused to a cyclopentane moiety. The amino group at position 3 and the ethyl acetate side chain at position 7 introduce polarity and functional versatility (Figure 1). The IUPAC name, ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate, reflects this substitution pattern .

Key Structural Data

  • Canonical SMILES: CCOC(=O)CC1CCC2=C1N=CC(=C2)N

  • InChIKey: IEMGWBMVQLVHEY-UHFFFAOYSA-N

  • XLogP3-AA: 1.17 (indicating moderate lipophilicity) .

Physicochemical Properties

Critical parameters include:

PropertyValueSource
Density1.2 ± 0.1 g/cm³
Boiling Point396.5 ± 42.0 °C
Flash Point193.6 ± 27.9 °C
Vapor Pressure0.0 ± 0.9 mmHg at 25°C

These properties suggest stability under standard laboratory conditions but necessitate caution during high-temperature reactions .

Synthetic Methodologies

Route 1: Cyclopenta[b]Pyridine Functionalization

A common approach involves reacting 6,7-dihydro-5H-cyclopenta[b]pyridin-3-one with ethyl chloroacetate in the presence of K2CO3\text{K}_2\text{CO}_3 under reflux conditions. This method achieves esterification at the 7-position but requires careful control of reaction time to avoid over-functionalization.

Route 2: Manganese-Catalyzed Oxidation

A green chemistry approach utilizes Mn(OTf)2\text{Mn(OTf)}_2 as a catalyst with tert-butyl hydroperoxide (t-BuOOH) in water. This method, optimized by Ren et al., achieves regioselective oxidation of CH₂ groups adjacent to the pyridine ring, enabling efficient synthesis of cyclopenta[b]pyridine intermediates . Key steps include:

  • Substrate Preparation: 2,3-Cyclopentenopyridine derivatives are oxidized to N-oxides using CH3COOOH\text{CH}_3\text{COOOH}.

  • Chlorination: Treatment with POCl3\text{POCl}_3 yields 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

  • Amination and Esterification: Sequential reactions introduce the amino and ethyl acetate groups .

Optimized Reaction Conditions

ParameterValueYield
CatalystMn(OTf)2\text{Mn(OTf)}_285–91%
SolventWater
Temperature25–100°C

This method reduces reliance on hazardous solvents and improves atom economy .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 8.20 (d, J = 5.7 Hz, 1H, pyridine-H), 6.51 (d, J = 5.8 Hz, 1H, pyridine-H), and 3.79 (s, 3H, ester-OCH₂CH₃) confirm the structure .

  • ¹³C NMR (101 MHz, CDCl₃): Peaks at δ 166.83 (ester carbonyl) and 162.30 (pyridine-C) validate functional group placement .

High-Resolution Mass Spectrometry (HRMS)

The observed m/z 220.121185 ([M+H]⁺) matches the theoretical exact mass (220.1212), confirming molecular integrity .

Applications and Future Directions

Synthetic Intermediate

The compound serves as a precursor for:

  • Heterocyclic Libraries: Via Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups.

  • Prodrug Development: Ester hydrolysis yields carboxylic acid derivatives with enhanced bioavailability.

Research Challenges

  • Stereochemical Control: The bicyclic system’s planar chirality complicates enantioselective synthesis.

  • Scalability: Current routes require optimization for kilogram-scale production.

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